4-Bromo-4'-propylbiphenyl
Description
Significance of Biphenyl (B1667301) Scaffolds in Modern Organic Synthesis
The synthesis of biphenyl derivatives often involves cross-coupling reactions, such as the Suzuki-Miyaura, Negishi, and Stille reactions, where a metal catalyst facilitates the formation of a new carbon-carbon bond. rsc.org These methods have revolutionized the construction of biaryl compounds, offering efficient and selective pathways to a wide range of substituted biphenyls. rsc.orgchiba-u.jp
Role of Halogenated Biphenyls as Key Intermediates
Halogenated biphenyls, which contain one or more halogen atoms (fluorine, chlorine, bromine, or iodine), are particularly important as intermediates in organic synthesis. chemrxiv.orgmdpi.com The presence of a halogen atom provides a reactive site for further chemical transformations, most notably in metal-catalyzed cross-coupling reactions. mdpi.com The reactivity of the carbon-halogen bond generally follows the trend of C-I > C-Br >> C-Cl, allowing for selective reactions at different positions on the biphenyl scaffold. mdpi.com
This strategic placement of halogens enables chemists to construct complex molecular architectures with a high degree of control. For instance, a halogenated biphenyl can be coupled with another organic molecule to create larger, more intricate structures with specific functionalities. chemrxiv.orgmdpi.com This makes them indispensable in the production of a wide range of materials, from liquid crystals to pharmaceutical compounds. acs.orgcymitquimica.com
Overview of 4-Bromo-4'-propylbiphenyl's Position in Chemical Research
Within the family of halogenated biphenyls, this compound holds a significant position as a key organic synthesis intermediate. google.com Its structure, featuring a bromine atom at the 4-position of one phenyl ring and a propyl group at the 4'-position of the other, makes it a valuable precursor for various advanced materials.
The bromine atom serves as a handle for introducing other functional groups through reactions like the Suzuki-Miyaura coupling. google.com For example, reacting this compound with a boronic acid derivative in the presence of a palladium catalyst can lead to the formation of more complex biphenyl structures. rsc.orggoogle.com A notable application is in the synthesis of 4-propylbiphenyl (B80277) boric acid, which is a crucial monomer for liquid crystal materials. google.com
The propyl group, on the other hand, influences the physical properties of the final material, such as its viscosity and melting point. epo.orgmdpi.com This ability to fine-tune material characteristics through the strategic incorporation of different alkyl groups is a key aspect of modern materials science. mdpi.com
The compound's utility is further highlighted by its role as a building block for liquid crystals and its potential applications in the pharmaceutical industry due to its capacity to undergo various metal-catalyzed coupling reactions. google.com
Interactive Data Table: Properties of this compound
| Property | Value | Source |
| CAS Number | 58743-81-0 | google.comcalpaclab.com |
| Molecular Formula | C15H15Br | cymitquimica.comchemicalbook.com |
| Molecular Weight | 275.18 g/mol | cymitquimica.comchemicalbook.com |
| Appearance | White to light yellow powder or crystal | tcichemicals.comtcichemicals.com |
| Purity | >98.0% (GC) | tcichemicals.comtcichemicals.com |
| Melting Point | 107.0 to 109.0 °C | tcichemicals.comtcichemicals.com |
Structure
3D Structure
Properties
IUPAC Name |
1-bromo-4-(4-propylphenyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15Br/c1-2-3-12-4-6-13(7-5-12)14-8-10-15(16)11-9-14/h4-11H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPERLOMMOVDOHH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)C2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00347205 | |
| Record name | 4-Bromo-4'-propylbiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00347205 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58743-81-0 | |
| Record name | 4-Bromo-4'-propylbiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00347205 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 58743-81-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies for 4 Bromo 4 Propylbiphenyl
Established Synthetic Routes to 4-Bromo-4'-propylbiphenyl
Friedel-Crafts Acylation and Subsequent Reduction Pathways
A conventional route to this compound begins with the Friedel-Crafts acylation of 4-bromobiphenyl (B57062). tandfonline.comwhiterose.ac.uk In this electrophilic aromatic substitution reaction, 4-bromobiphenyl is treated with propionyl chloride or propionic anhydride (B1165640) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to introduce the propionyl group, forming 1-(4'-bromobiphenyl-4-yl)propan-1-one. nih.govjk-sci.com
The resulting ketone must then be reduced to the propyl group. A classic method for this conversion is the Huang-Minlon modification of the Wolff-Kishner reduction. google.com This reaction involves heating the ketone with hydrazine (B178648) hydrate (B1144303) and a strong base, like potassium hydroxide, in a high-boiling solvent. However, this reduction step poses significant challenges for industrial applications due to the extremely high temperatures required, typically between 150°C and 200°C, which demands specialized equipment and raises safety concerns. google.com
An alternative reduction pathway involves the catalytic hydrogenation of the ketone or a derivative. For instance, the ketone can first be reduced to an alcohol using a reducing agent like sodium borohydride (B1222165), followed by dehydration to an alkene, and subsequent hydrogenation of the double bond using a catalyst such as palladium on carbon (Pd/C). google.com
Halogen-Lithium Exchange and Alkylation Reactions
Another established synthetic approach involves a halogen-lithium exchange reaction. google.com This route typically starts with 4,4'-dibromobiphenyl. The substrate is treated with an organolithium reagent, such as n-butyllithium (n-BuLi), at very low temperatures (often -78°C or below). google.comorgsyn.org This selectively replaces one of the bromine atoms with lithium, forming a lithiated biphenyl (B1667301) intermediate. This intermediate is then quenched with an alkylating agent, like propyl iodide, to introduce the propyl group and yield the final product, this compound. google.com
Despite its utility, this method has considerable drawbacks:
Harsh Conditions: The reaction requires cryogenic temperatures (-78°C), which are difficult and costly to maintain on an industrial scale. google.com
Hazardous Reagents: Propyl iodide is a carcinogenic compound, requiring stringent safety measures during handling and production. google.com
Advanced and High-Yield Synthesis Protocols
To overcome the limitations of established routes, research has focused on developing more efficient, safer, and higher-yielding protocols suitable for large-scale manufacturing.
Palladium-Catalyzed One-Pot Synthesis Approaches
Modern synthetic strategies often employ palladium catalysis to construct the biphenyl skeleton or modify it with high efficiency. While a true one-pot synthesis from simple precursors directly to this compound is complex, multi-step syntheses incorporating palladium-catalyzed steps represent a significant advancement. google.com
One such advanced protocol starts with inexpensive biphenyl as the raw material. google.com The synthesis proceeds through several steps:
Friedel-Crafts Acylation: Biphenyl is acylated with propionyl chloride to form 4-propionylbiphenyl (B1677972).
Reduction: The resulting ketone is reduced to an alcohol using sodium borohydride.
Elimination/Hydrogenation: The alcohol is subjected to an acid-catalyzed elimination (e.g., using p-toluenesulfonic acid) to form an alkene intermediate. Without being isolated, this intermediate is immediately hydrogenated using a palladium-on-carbon (Pd/C) catalyst to yield 4-propylbiphenyl (B80277). google.com
Bromination: The final step is the selective bromination of 4-propylbiphenyl to afford this compound. google.com
This sequence avoids the harsh conditions of the Huang-Minlon reduction and the cryogenic temperatures and hazardous reagents of the halogen-lithium exchange method. google.com The palladium-catalyzed hydrogenation step is crucial for its mild conditions and high efficiency. google.com
Optimized Reaction Conditions for Industrial Applications
For industrial viability, reaction conditions must be optimized for yield, cost, safety, and scalability. A patented process highlights several optimizations to achieve a higher total yield of 57%, a significant improvement over the 20-30% yields of older methods. google.com
Key optimizations include:
Starting Material: Using biphenyl, a cheap and readily available industrial chemical, as the starting material significantly reduces costs. google.com
Milder Reduction: Replacing the high-temperature Huang-Minlon reduction with a two-step sodium borohydride reduction and subsequent low-temperature (40°C) palladium-catalyzed hydrogenation makes the process more manageable and safer for industrial plants. google.com
Solvent Selection: The process allows for the use of various organic solvents, such as dichloromethane, chlorobenzene, or toluene, enabling flexibility based on cost and process requirements. google.com
Process Simplification: By not separating an intermediate compound, the process streamlines operations, moving closer to a one-pot concept and reducing processing time and cost. google.com
| Example Number | First Organic Solvent | Second Organic Solvent | Overall Yield (%) |
| 1 | Dichloromethane | Ethyl acetate (B1210297) | 57.0 |
| 12 | Dichloromethane | Ethyl acetate/n-heptane | 56.5 |
| 13 | Chlorobenzene | Isopropyl acetate/n-heptane | 56.8 |
| 14 | Toluene | - | 56.2 |
Atom Economy and Green Chemistry Considerations in this compound Synthesis
The principles of green chemistry and atom economy are increasingly important in chemical manufacturing, aiming to reduce waste and environmental impact. The synthesis of this compound provides a clear case study for comparing different routes on these metrics. google.com
The halogen-lithium exchange route is cited as having poor atom economy because it involves the substitution of bromine and iodine atoms, which have large atomic weights, resulting in significant "wasted" mass. google.com Furthermore, its reliance on a carcinogenic reagent (iodopropane) and energy-intensive cryogenic conditions runs contrary to green chemistry principles. google.com
In contrast, the advanced synthesis starting from biphenyl demonstrates superior performance in these areas:
High Atom Economy: The newer process boasts a higher atom economy and a significantly improved total yield of over 56%. google.com
Milder Conditions: It avoids ultra-high temperature or ultra-low temperature reaction conditions, reducing energy consumption and improving safety. google.com
Safer Reagents: It eliminates the use of carcinogenic iodopropane. google.com
Reduced Waste: By starting with biphenyl and building the molecule, rather than starting with a di-substituted precursor, the pathway is more direct and potentially generates less waste. google.com
The table below provides a comparative overview of the different synthetic methodologies.
| Feature | Friedel-Crafts & Huang-Minlon Reduction | Halogen-Lithium Exchange | Advanced Synthesis (from Biphenyl) |
| Starting Material | 4-Bromobiphenyl | 4,4'-Dibromobiphenyl | Biphenyl |
| Key Reagents | Propionyl chloride, AlCl₃, Hydrazine hydrate | n-Butyllithium, Propyl iodide | Propionyl chloride, AlCl₃, NaBH₄, Pd/C, Bromine |
| Critical Conditions | High Temperature (150-200°C) | Low Temperature (-78°C) | Mild Temperatures (e.g., 40°C for hydrogenation) |
| Reported Total Yield | Low | 20-30% google.com | >56% google.com |
| Atom Economy | Moderate | Low google.com | High google.com |
| Green Chemistry Issues | High energy consumption | Cryogenic conditions, carcinogenic reagent google.com | Fewer hazardous reagents, lower energy use google.com |
Purification and Isolation Strategies for this compound
Following its synthesis, this compound must be purified to remove unreacted starting materials, byproducts, and residual solvents. The primary methods employed are recrystallization and column chromatography, with the choice depending on the impurity profile and the scale of the reaction. google.comrsc.org
Recrystallization is a common and effective technique for purifying the final solid product. google.com The crude compound is dissolved in a suitable hot solvent, and as the solution cools, the desired compound crystallizes out, leaving impurities behind in the solvent.
| Purification Method | Solvent System | Stage of Use | Reference |
| Recrystallization | Methanol | Final product purification. google.com | google.com |
| Recrystallization | Ethyl acetate / Petroleum ether | Intermediate purification. google.com | google.com |
| Recrystallization | Ethanol | General purification for bromobiphenyls. chemicalbook.com | chemicalbook.com |
| Recrystallization | Acetone / Methanol | Purification of a related tolane derivative. epo.org | epo.org |
Column chromatography is another powerful purification technique, particularly useful for separating compounds with similar polarities. rsc.org In this method, the crude mixture is passed through a column packed with a stationary phase, typically silica (B1680970) gel. A solvent or mixture of solvents (the mobile phase) is used to elute the compounds at different rates based on their affinity for the stationary phase. rsc.orgwiley-vch.de
| Chromatography Type | Stationary Phase | Mobile Phase (Eluent) | Application | Reference |
| Flash Chromatography | Silica Gel | Hexane / Ethyl acetate (19:1) | Purification of a related biphenyl derivative. wiley-vch.de | wiley-vch.de |
| Flash Chromatography | Silica Gel | Hexane / Ethyl acetate (various ratios) | Purification of products from reactions involving 4-bromo-4'-n-propylbiphenyl. rsc.org | rsc.org |
| Column Chromatography | Silica Gel | Chloroform | Purification of a related tolane derivative. epo.org | epo.org |
In addition to these primary methods, other work-up procedures are employed during the isolation process. These can include suction filtration to separate the solid product from the reaction mixture, washing the organic phase with water or brine to remove water-soluble impurities, and drying the solution over an anhydrous salt like sodium sulfate (B86663) before solvent removal. google.comchemicalbook.com The final isolated product is typically a white solid. google.comlabproinc.com
Mechanistic Investigations of Reactions Involving 4 Bromo 4 Propylbiphenyl
Reaction Pathways in Metal-Catalyzed Coupling Reactions
4-Bromo-4'-propylbiphenyl readily participates in various metal-catalyzed coupling reactions, which are fundamental to the construction of larger, more complex molecules. google.com These reactions are pivotal in the pharmaceutical industry and in the synthesis of liquid crystal materials. google.com
Suzuki-Miyaura Coupling Reactions Utilizing this compound
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds by coupling an organohalide with an organoboron compound, catalyzed by a palladium complex in the presence of a base. wikipedia.orglibretexts.org This reaction is extensively used to synthesize substituted biphenyls, polyolefins, and styrenes. wikipedia.org The general mechanism involves a catalytic cycle comprising three key steps: oxidative addition, transmetalation, and reductive elimination. libretexts.org
The reaction begins with the oxidative addition of the aryl halide, such as this compound, to a palladium(0) complex. This step is often the rate-determining step, with the reactivity of the halide decreasing in the order I > OTf > Br > Cl. libretexts.org The resulting palladium(II) intermediate then undergoes transmetalation with a boronic acid or its corresponding boronate ester. wikipedia.org The final step, reductive elimination, forms the new carbon-carbon bond and regenerates the palladium(0) catalyst, allowing the cycle to continue. wikipedia.org
Palladium catalysts are central to the success of the Suzuki-Miyaura coupling. libretexts.org While various palladium sources can be used, including Pd(OAc)₂, Pd₂(dba)₃, and Pd(PPh₃)₄, the choice of catalyst and accompanying ligands is crucial for achieving high yields and reaction efficiency. libretexts.org For instance, the use of PdCl₂(dppf)₂ as a catalyst has been shown to shorten reaction times and increase yields in Suzuki reactions. researchgate.net Electron-rich and sterically bulky phosphine (B1218219) ligands are often employed to facilitate the oxidative addition and reductive elimination steps. libretexts.org The stability of the palladium catalyst is also a key concern, as aggregation or leaching of the active metal can lead to poor recyclability. nih.gov
The ligands coordinated to the palladium center play a critical role in determining the selectivity and rate of the Suzuki-Miyaura reaction. organic-chemistry.org The choice of ligand can influence the stereochemical outcome, particularly in reactions involving alkenyl halides where Z-to-E isomerization can occur. organic-chemistry.org For example, Pd(P(o-Tol)₃)₂ has been identified as an effective catalyst for maintaining the geometry of Z-alkenyl halides during coupling. organic-chemistry.org The nature of the ligand also affects the reaction rate. Electron-donating ligands are known to enhance the rate of oxidative addition, a key step in the catalytic cycle. The use of bulky phosphine ligands can also influence the reaction by promoting the desired reductive elimination step. libretexts.org
Table 1: Impact of Different Palladium Catalysts on Suzuki-Miyaura Coupling
| Catalyst | Ligand | Key Advantages | Reference |
| Pd(OAc)₂ | SPhos | High yields at lower temperatures. | harvard.edu |
| PdCl₂(dppf)₂ | dppf | Shortens reaction time, increases yield. | researchgate.net |
| Pd(P(o-Tol)₃)₂ | P(o-Tol)₃ | Maintains Z-olefin geometry. | organic-chemistry.org |
| Pd/rGO | None (on reduced graphene oxide support) | High activity and recyclability. | researchgate.net |
| Y₃Pd₂ | None (intermetallic electride) | High activity and stability. | nih.gov |
This table provides a summary of various palladium catalysts and their notable effects on the Suzuki-Miyaura coupling reaction.
Understanding the reaction mechanism involves the identification of key intermediates. In the Suzuki-Miyaura coupling, the catalytic cycle proceeds through several palladium-containing species. libretexts.org The initial oxidative addition of the aryl halide to Pd(0) forms a Pd(II) intermediate. libretexts.org Subsequent reaction with a base and the organoboron species leads to a transmetalation step, forming another transient organopalladium(II) species. wikipedia.org In some cases, dimeric or oligomeric Pd(II) intermediates can act as palladium reservoirs. nih.gov The final reductive elimination step yields the coupled product and regenerates the Pd(0) catalyst. wikipedia.org Mechanistic studies have also proposed the involvement of a zwitterionic palladium carbene intermediate in certain cases of Z-to-E isomerization. organic-chemistry.org
Other Cross-Coupling Methodologies
Besides the Suzuki-Miyaura reaction, this compound can participate in other cross-coupling reactions. These methods are essential for creating diverse chemical structures. For instance, amide coupling reactions can be performed following a Suzuki coupling to synthesize more complex molecules. acs.org The Negishi coupling, which uses organozinc reagents, and the Stille coupling, which employs organotin compounds, are other powerful palladium-catalyzed cross-coupling reactions that can be utilized. mt.comnih.gov Nickel-catalyzed Suzuki-type reactions have also emerged, offering an alternative for coupling challenging electrophiles. wikipedia.org
Electrophilic Substitution Reactions on the Biphenyl (B1667301) Core
The biphenyl core of this compound is susceptible to electrophilic substitution reactions, although the presence of the bromo and propyl substituents influences the position of substitution. The transmission of electronic effects from substituents across the biphenyl system is a known phenomenon. royalholloway.ac.uk Generally, electrophilic aromatic substitution requires the presence of an electron-donating or weakly withdrawing group to facilitate the reaction. unm.edu The specific conditions and reagents used will determine the nature and position of the incoming electrophile on the aromatic rings.
Homolytic Aromatic Substitution Pathways
Homolytic Aromatic Substitution (HAS) offers a pathway for the functionalization of aromatic rings, including the biphenyl system of this compound, through radical intermediates. Unlike electrophilic or nucleophilic substitution, HAS involves the attack of a free radical on the aromatic ring, followed by a hydrogen abstraction or oxidation step to restore aromaticity.
Recent research has highlighted methods for generating aryl radicals from aryl halides like this compound under mild conditions, avoiding traditional, toxic reagents. rsc.org One significant approach is the base-promoted homolytic aromatic substitution (BHAS), which can be initiated by light (photostimulated) or thermal conditions. conicet.gov.arjiaolei.group For 4-bromobiphenyl (B57062), a compound structurally analogous to the target molecule, a photo- and base-promoted HAS reaction has been demonstrated for C-H arylation. conicet.gov.ar
The proposed mechanism for this transformation involves a chain reaction with radical and radical anion intermediates. conicet.gov.ar The key steps are outlined below:
Initiation : The reaction can be initiated by a photo-induced electron transfer (ET) to the aryl bromide (ArBr), forming a radical anion (ArBr•⁻).
Fragmentation : This radical anion is unstable and fragments, cleaving the carbon-bromine bond to generate an aryl radical (Ar•) and a bromide anion (Br⁻). The rate of this fragmentation depends on the nature of the halogen and the spin density on the carbon atom bonded to it. conicet.gov.archemicalbook.com
Addition : The highly reactive aryl radical then adds to an unactivated aromatic substrate (Arene-H), such as benzene (B151609), to form a radical σ-complex (also known as a cyclohexadienyl radical intermediate). whiterose.ac.uk
Re-aromatization : The crucial step is the restoration of aromaticity. In base-promoted systems, the radical σ-complex can be deprotonated by a strong base (like potassium tert-butoxide, t-BuOK) to form a radical anion, which then transfers an electron to another molecule of the starting aryl bromide, propagating the chain. This final step yields the biaryl product and regenerates the aryl radical. conicet.gov.ar
Studies on various aryl bromides, including 4-bromobiphenyl, show that those with extended π-systems are reactive under these conditions. conicet.gov.ar The table below summarizes the results for the C-H arylation of benzene with different brominated aromatic compounds in a photo-induced, base-promoted HAS reaction.
| Aryl Bromide Substrate | Reaction Time (h) | Yield (%) | Reference |
|---|---|---|---|
| Phenyl Bromide | 8 | 30 | conicet.gov.ar |
| 4-Bromobiphenyl | 2 | 85 | conicet.gov.ar |
| 1-Bromonaphthalene | 0.5 | 90 | conicet.gov.ar |
| 9-Bromophenanthrene | 0.25 | 93 | conicet.gov.ar |
The data indicates that aryl bromides with more extended π-conjugation, such as 4-bromobiphenyl, are significantly more reactive than simple phenyl bromide in this type of transformation. conicet.gov.ar This enhanced reactivity makes HAS a viable pathway for forming new carbon-carbon bonds from this compound.
Derivatization Strategies and Synthetic Transformations of 4 Bromo 4 Propylbiphenyl
Conversion to Organoboron Compounds for Further Functionalization
A key strategic transformation of 4-bromo-4'-propylbiphenyl involves its conversion into organoboron compounds, which are exceptionally versatile intermediates in organic chemistry, particularly for the formation of new carbon-carbon bonds through Suzuki-Miyaura coupling reactions. ethernet.edu.et
The synthesis of (4'-propyl-[1,1'-biphenyl]-4-yl)boronic acid and its esters from this compound is a well-established and crucial transformation. google.comchemicalbook.com These boronic acid derivatives are widely used as liquid crystal monomers. google.com A common synthetic route involves a lithium-halogen exchange followed by reaction with a borate (B1201080) ester. chemicalbook.com
For instance, this compound can be treated with n-butyllithium (n-BuLi) in tetrahydrofuran (B95107) (THF) at a low temperature, such as -78°C, to form the corresponding aryllithium intermediate. This intermediate is then quenched with an electrophilic boron source, like 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, to yield the desired boronate ester. chemicalbook.com The subsequent hydrolysis of the ester group, if needed, provides the boronic acid. This method has been reported to produce the boronate ester in high yield. chemicalbook.com
Table 1: Synthesis of (4'-Propyl[1,1'-biphenyl]-4-yl)boronic Acid Pinacol Ester
| Step | Reagents | Solvent | Temperature | Yield | Reference |
|---|---|---|---|---|---|
| Lithiation | n-Butyllithium | Tetrahydrofuran (THF) | -78°C | - | chemicalbook.com |
Introduction of Ethynyl (B1212043) Groups via Coupling Reactions
The introduction of an ethynyl group onto the biphenyl (B1667301) scaffold is another important functionalization, creating arylalkyne structures that are valuable building blocks for polymers, organic materials, and complex molecular architectures.
The Sonogashira coupling is a palladium- and copper-cocatalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, representing a direct method for the synthesis of substituted alkynes. wikipedia.orgwikidoc.org This reaction is highly effective for converting this compound into its corresponding ethynyl derivative. The reaction is typically carried out under mild, basic conditions, often using an amine as both the base and a solvent. wikidoc.orgorganic-chemistry.org
The general mechanism involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with a copper(I) acetylide (formed in situ from the terminal alkyne and a copper(I) salt), and subsequent reductive elimination to yield the final product and regenerate the Pd(0) catalyst. wikidoc.org The reactivity of the aryl halide is a key factor, with bromides being generally less reactive than iodides but more reactive than chlorides. nrochemistry.com To prevent the undesirable side reaction of alkyne homocoupling (Glaser coupling), the reaction is performed under deaerated conditions. wikidoc.orgwashington.edu
Table 2: Representative Conditions for Sonogashira Coupling
| Component | Example Reagents/Catalysts | Solvent | Key Features | Reference |
|---|---|---|---|---|
| Aryl Halide | This compound | Toluene, THF, or Amines | Reactivity: I > Br > Cl | wikipedia.orgnrochemistry.com |
| Alkyne | Trimethylsilylacetylene (followed by desilylation) | - | Terminal alkyne required | |
| Palladium Catalyst | Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄ | Toluene, THF | Forms Pd(0) active species | wikidoc.orgnrochemistry.com |
| Copper Co-catalyst | Copper(I) iodide (CuI) | - | Forms copper acetylide intermediate | wikipedia.org |
Substitution Reactions at the Bromine Position
The carbon-bromine bond in this compound is the primary site for a variety of substitution reactions, most notably palladium-catalyzed cross-coupling reactions. google.com These reactions allow for the formation of new carbon-carbon or carbon-heteroatom bonds, making the compound a versatile building block. google.comacs.org
Besides the aforementioned conversion to boronic acids and Sonogashira coupling, Suzuki coupling is a prominent example. In a Suzuki reaction, the bromo-substituted ring can be coupled with an aryl or vinyl boronic acid. This strategy is extensively used in medicinal chemistry to synthesize complex biaryl structures. acs.org For example, derivatives of this compound can be coupled with various arylboronic acids under microwave conditions to generate a library of pharmacologically active compounds, such as GPR88 receptor agonists. acs.org Other cross-coupling reactions, such as Buchwald-Hartwig amination to form C-N bonds, are also possible transformations.
Functional Group Interconversions on the Propyl Moiety
While reactions at the bromine position are more common, the propyl group is, in principle, amenable to functional group interconversions typical for alkylbenzenes. wikipedia.org The synthetic routes used to prepare the parent compound, 4-propylbiphenyl (B80277), often involve transformations that could potentially be applied to the propyl group of this compound. google.com
For example, the synthesis of 4-propylbiphenyl can proceed from 4-propionylbiphenyl (B1677972) via a sequence of reduction to an alcohol (1-biphenyl-4-yl-1-propanol), elimination to an alkene (4-propenyl-biphenyl), and subsequent hydrogenation. google.com These reactions—ketone reduction, alcohol dehydration, and alkene hydrogenation—demonstrate that the propyl chain's precursors are reactive. Therefore, it is conceivable that the propyl group on this compound could undergo reactions such as benzylic oxidation or halogenation under specific conditions, provided the reagents are compatible with the bromo-substituted aromatic ring.
Synthesis of Multifunctional Biphenyl Derivatives
The derivatization strategies for this compound culminate in the synthesis of multifunctional biphenyl derivatives with applications in materials science and medicinal chemistry. google.comacs.org As an important intermediate, it serves as a foundational scaffold upon which complexity is built. google.com
In materials science, the conversion of this compound to its boronic acid derivative is a key step in producing liquid crystal monomers. google.com These monomers are then incorporated into larger systems where the rigid biphenyl core and the flexible propyl group contribute to the desired mesogenic properties.
In the pharmaceutical industry, the compound is a key fragment for building complex drug candidates. cymitquimica.comacs.org For instance, the synthesis of potent GPR88 receptor agonists involves a multi-step sequence where a complex amide side chain is constructed on a bromoaniline precursor. The final step often involves a Suzuki coupling of this advanced intermediate with a boronic acid like (4'-propylbiphenyl-4-yl)boronic acid (or the reverse coupling) to furnish the final, highly functionalized, multi-component molecule. acs.org These examples underscore the role of this compound as a cornerstone for creating sophisticated molecular architectures.
Applications of 4 Bromo 4 Propylbiphenyl and Its Derivatives in Advanced Materials
Utilization in Liquid Crystalline Materials
Biphenyl-based compounds are among the most important classes of materials used in liquid crystal technologies. Their inherent structural properties make them ideal candidates for forming the mesophases that are essential for display applications.
Role as a Mesogenic Building Block
4-Bromo-4'-propylbiphenyl is a significant organic synthesis intermediate used to create liquid crystal materials. google.com It functions as a precursor or building block for more complex molecules that exhibit liquid crystalline phases. For instance, it is used in the synthesis of cyanobiphenyls, a well-known class of liquid crystals. It can also be converted into 4-propylbiphenyl (B80277) boric acid, which acts as a liquid crystal monomer for the synthesis of various liquid crystal materials. google.com The rigid biphenyl (B1667301) unit is a fundamental component, often referred to as a mesogenic core, that promotes the formation of thermotropic liquid crystal phases. tandfonline.com
Design Principles for Biphenyl-based Liquid Crystals
The design of liquid crystals based on a biphenyl core is guided by several key molecular principles aimed at achieving specific physical properties.
Molecular Shape and Rigidity : A defining feature of molecules that form liquid crystal phases is their elongated, rod-like shape (calamitic structure). The biphenyl group provides a rigid core that is crucial for establishing the long-range orientational order characteristic of a mesophase. units.it This rigidity, balanced with flexible terminal chains, is a fundamental aspect of liquid crystal design. units.it
Molecular Planarity : The degree of planarity within the molecule significantly affects how efficiently the molecules can pack together. mdpi.com A more planar structure, with a small twist angle between the two phenyl rings of the biphenyl core, can enhance intermolecular attractions and stabilize the liquid crystal phase. mdpi.comtandfonline.com
Strategic Flexibility : Conversely, intentionally reducing planarity can be a useful design strategy. For example, creating bridged biphenyls where the phenyl rings are linked by a propylene (B89431) chain reduces the molecule's ability to align perfectly, which can lower the temperature range of the nematic phase, making it suitable for low-temperature applications. rsc.org
Confinement Effects : The environment in which liquid crystals are placed also influences their behavior. Research into confined liquid crystals, such as those in emulsions or gels, provides design principles for creating functional materials where phase behavior can be controlled. wisc.edu
Influence of Substituents on Mesophase Behavior
The chemical groups attached to the biphenyl core are not merely decorative; they are critical in determining the specific properties of the liquid crystal, such as the type of mesophase and the temperature range over which it is stable.
Terminal Alkyl Chains : The length of flexible alkyl chains attached to the biphenyl core has a strong impact on the thermal stability and characteristics of the mesophases. mdpi.com In some homologous series, an increase in the length of the terminal alkyl chain can lead to a decrease in the melting point.
Linking Groups : The nature of the chemical bonds connecting the biphenyl unit to other parts of the molecule is crucial. Studies have shown that replacing a flexible linkage with a more rigid one, such as a keto group, can successfully restore liquid crystalline properties in a molecule that would otherwise not exhibit them. tandfonline.com Conversely, substituting a terminal hydroxy group with hydrogen can lower transition temperatures and even lead to the disappearance of the mesophase. tandfonline.com
Lateral Substituents : The addition of substituents on the side of the mesogenic core, known as lateral substituents, also modifies behavior. For instance, lateral fluoro-substituents are used to lower melting points and eliminate unwanted, more ordered smectic phases. rsc.org
Table 1: Influence of Molecular Structure on Mesophase Behavior of Biphenyl Derivatives
| Structural Change | Observation | Reference |
|---|---|---|
| Replacement of flexible linkage with keto group | Restored mesophase behavior | tandfonline.com |
| Substitution of terminal -OH with -H | Reduced transition temperatures; in some cases, mesophase disappeared | tandfonline.com |
| Increased dipole moment from polar substituents | Improved mesophase stability and melting temperatures | mdpi.com |
| Increased terminal alkyl chain length (C8 to C14) | Increased crystal-to-mesophase transition temperatures | mdpi.com |
| Addition of lateral fluorine substituent | Can lower melting points and eliminate underlying smectic phases | rsc.org |
Applications in Liquid Crystal Displays (LCDs) and Related Technologies
The development of biphenyl-based liquid crystals was a watershed moment for the electronics industry, enabling the creation of the flat-panel displays that are now ubiquitous.
The invention of stable biphenyl liquid crystal materials by George Gray in 1973 was a critical breakthrough that allowed for better performance and lower-cost manufacturing of LCDs. orientdisplay.com These materials, particularly cyanobiphenyls, met the performance requirements for early digital watches and calculators, launching the era of the Twisted Nematic (TN) LCD. reshine-display.comhull.ac.uk In a TN-LCD, the application of an electric field alters the orientation of the polar liquid crystal molecules, which in turn controls the passage of polarized light through each pixel to create an image. orientdisplay.comhull.ac.uk Biphenyl compounds are valued in these applications for their high chemical stability and the ability to be formulated into mixtures with wide operating temperature ranges and low power consumption. reshine-display.comlcddisplay.co
Applications in Organic Electronics
While the impact of this compound on liquid crystal technology is well-established, its utility as a chemical intermediate extends to the burgeoning field of organic electronics, including next-generation display and lighting technologies.
Role as an Intermediate in Organic Light-Emitting Diode (OLED) Development
The biphenyl structure is a valuable component in materials designed for organic electronic devices. This compound and related brominated biphenyls serve as versatile intermediates for these advanced applications. google.comalfachemch.com The parent compound, 4-Bromobiphenyl (B57062), is used as a reagent in the synthesis of indenoindole derivatives, which are materials for organic electroluminescent devices, the category to which OLEDs belong. chemicalbook.com Furthermore, brominated aromatic amines containing a biphenyl structure are widely used as host materials for the light-emitting layer, as well as in transmission and barrier layers within OLEDs. sunshine-oled.com This demonstrates that the this compound framework, through catalytic coupling reactions, can be built into the larger, often complex, π-conjugated systems required for efficient charge transport and light emission in OLEDs. google.comsunfinelabs.com
Table 2: Properties of this compound
| Property | Value | Reference |
|---|---|---|
| CAS Number | 58743-81-0 | calpaclab.com |
| Molecular Formula | C₁₅H₁₅Br | core.ac.uk |
| Physical State | Solid / White Crystalline | core.ac.uk |
| Melting Point | 108 °C | core.ac.uk |
| Purity (Typical) | Min. 98.0% (GC) | core.ac.uk |
Table 3: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 4-propylbiphenyl boric acid |
| cyanobiphenyls |
| 4-Cyano-4'-pentylbiphenyl (5CB) |
| indenoindole |
| 4-Bromobiphenyl |
| 3-fluoro-4'-pentyl[1,1'-biphenyl]-4-carbonitrile |
| 4-fluoro-4'-pentyl-1,1'-biphenyl |
Integration into Charge Transport Materials
The biphenyl structure of this compound makes it a suitable component for liquid crystal (LC) building blocks. tcichemicals.com Its derivatives are utilized in the synthesis of materials for organic electroluminescent devices. The related compound, 4-Bromobiphenyl, is used as a reagent in the preparation of indenoindole derivatives, which are organic electroluminescent device materials. chemicalbook.com The electronic properties of the biphenyl core can be tailored by introducing various functional groups, influencing the charge transport characteristics of the resulting materials.
Development of Pharmaceutical Intermediates and Active Pharmaceutical Ingredients (APIs)
This compound serves as a crucial intermediate in the synthesis of a variety of pharmaceutical compounds. calpaclab.com It is a building block for creating more complex molecules with potential therapeutic applications. For instance, it is a precursor in the synthesis of small molecular agonists for the orphan GPR88 receptor, which are being investigated for their pharmacological properties. acs.org The synthesis involves a Suzuki coupling reaction of a derivative of this compound with an arylboronic acid. acs.org
Derivatives of this compound are also used in the development of fatty acid amide hydrolase (FAAH) inhibitors. escholarship.org These inhibitors are of interest for their potential therapeutic effects. Research has shown that substitutions on the biphenyl ring significantly impact the inhibitory potency of these compounds. escholarship.org For example, a study on substituted biphenyl-3-yl esters revealed that modifications at the meta position of the distal phenyl ring can lead to highly potent FAAH inhibitors. escholarship.org
The following table summarizes key intermediates and their synthetic applications:
| Intermediate | Application | Research Finding |
| (1R,2R)-2-(Pyridin-2-yl)cyclopropanecarboxylic Acid [(2S,3S)-2-Amino-3-methylpentyl]-(4′-propylbiphenyl-4-yl)amide Dihydrochloride | GPR88 Receptor Agonist Synthesis | Synthesized via a multi-step process involving a Suzuki coupling with a derivative of this compound. acs.org |
| Substituted Biphenyl-3-yl Esters | FAAH Inhibitors | Introduction of small polar groups in the meta position of the distal phenyl ring of a biphenyl-based carbamate (B1207046) inhibitor greatly improves inhibitory potency. escholarship.org |
Supramolecular Assembly and Self-Assembled Structures
Supramolecular chemistry, which involves the study of systems composed of a discrete number of molecules, is a field where biphenyl derivatives find significant application. uni-regensburg.degrc.org The self-assembly of molecules into well-defined, non-covalently linked structures is a key principle in creating functional materials. nih.gov
Engineering of Supramolecular Aggregates
The formation of J-aggregates, which are of significant interest for organic materials, is an example of supramolecular engineering. nih.gov While not directly mentioning this compound, the principles of forming such aggregates through the self-assembly of dye molecules are relevant to the potential applications of its derivatives. nih.gov
More specifically, research has been conducted on the self-assembly of glycosylated 4-amino- and 4-bromo-1,8-naphthalimides. rsc.org This study demonstrated the formation of complex, luminescent hierarchical aggregates whose morphology and size were dependent on the solvent and the specific naphthalimide structure. rsc.org This highlights how modifications to a core structure, such as the introduction of a bromo substituent, can influence the self-assembly process and the properties of the resulting supramolecular structures. The controlled self-assembly of such molecules can be directed by various non-covalent interactions, leading to the formation of ordered aggregates. frontiersin.org
Polymer Science and Polymer-Dispersed Systems
In the realm of polymer science, the development of novel catalytic reactions is crucial for the synthesis of new materials. unm.edu While direct applications of this compound in polymer-dispersed systems are not extensively documented in the provided context, the chemical functionalities it possesses make it a candidate for incorporation into polymer backbones or as a pendant group. Its biphenyl structure could impart rigidity and interesting optical or electronic properties to a polymer. The bromo- functionality allows for its incorporation into polymer chains via various cross-coupling reactions, a common technique in the synthesis of conjugated polymers used in organic electronics.
Advanced Characterization Techniques for 4 Bromo 4 Propylbiphenyl and Its Derivatives
Spectroscopic Analysis in Structural Elucidation
Spectroscopic methods are fundamental in confirming the chemical identity and elucidating the detailed molecular structure of 4-Bromo-4'-propylbiphenyl.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the chemical environment of atomic nuclei. For this compound, ¹H and ¹³C NMR provide unambiguous evidence for its structure.
¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound is expected to exhibit distinct signals for the aromatic protons and the propyl chain protons. Based on the analysis of similar compounds, such as 4-bromobiphenyl (B57062) and 4-bromo-4'-pentylbiphenyl, the aromatic protons of the brominated ring typically appear as two doublets, while the protons of the propyl-substituted ring also show a set of two doublets chemicalbook.comchemicalbook.com. The propyl group protons would present as a triplet for the terminal methyl group, a sextet for the adjacent methylene group, and a triplet for the methylene group attached to the biphenyl (B1667301) core chemicalbook.com.
Interactive Data Table: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |
| Aromatic Protons (Brominated Ring) | 7.50 - 7.60 | Doublet | ~8.0 |
| Aromatic Protons (Propyl Ring) | 7.20 - 7.30 | Doublet | ~8.0 |
| -CH₂- (attached to ring) | 2.60 - 2.70 | Triplet | ~7.5 |
| -CH₂- (middle) | 1.60 - 1.70 | Sextet | ~7.5 |
| -CH₃ (terminal) | 0.90 - 1.00 | Triplet | ~7.5 |
Note: Predicted values are based on data from analogous compounds and may vary slightly in experimental conditions.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, distinct signals are expected for each carbon atom in the biphenyl system and the propyl chain. The carbon atom attached to the bromine atom will show a characteristic chemical shift, typically in the range of 120-125 ppm. The quaternary carbons of the biphenyl linkage and the carbons of the propyl group will also have specific chemical shifts that aid in the complete structural assignment chemicalbook.comchemicalbook.com.
Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| C-Br | 121.0 - 123.0 |
| Quaternary C (Brominated Ring) | 139.0 - 141.0 |
| Aromatic CH (Brominated Ring) | 128.0 - 132.0 |
| Quaternary C (Propyl Ring) | 142.0 - 144.0 |
| Aromatic CH (Propyl Ring) | 127.0 - 129.0 |
| -CH₂- (attached to ring) | 37.0 - 39.0 |
| -CH₂- (middle) | 24.0 - 26.0 |
| -CH₃ (terminal) | 13.0 - 15.0 |
Note: Predicted values are based on data from analogous compounds and may vary slightly in experimental conditions.
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, offers valuable information about the functional groups and molecular vibrations within this compound. These two techniques are often complementary thermofisher.com.
Infrared (IR) Spectroscopy: The FTIR spectrum of this compound is expected to show characteristic absorption bands corresponding to the vibrations of the biphenyl core and the propyl substituent. Key expected vibrational modes include C-H stretching of the aromatic rings and the alkyl chain, C=C stretching of the aromatic rings, and the C-Br stretching vibration researchgate.netresearchgate.net.
Raman Spectroscopy: Raman spectroscopy is particularly useful for observing the vibrations of non-polar bonds and symmetric vibrations. For this compound, the Raman spectrum would likely show strong signals for the C=C stretching of the biphenyl rings and the C-C stretching of the propyl chain nih.gov.
Interactive Data Table: Expected Vibrational Frequencies for this compound
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Technique |
| Aromatic C-H Stretch | 3100 - 3000 | IR, Raman |
| Aliphatic C-H Stretch | 3000 - 2850 | IR, Raman |
| Aromatic C=C Stretch | 1600 - 1450 | IR, Raman |
| C-H Bend | 1470 - 1370 | IR |
| C-Br Stretch | 600 - 500 | IR, Raman |
Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a compound. For this compound, the mass spectrum would show a molecular ion peak corresponding to its molecular weight. Due to the presence of bromine, which has two common isotopes (⁷⁹Br and ⁸¹Br) in nearly a 1:1 ratio, the molecular ion peak will appear as a pair of peaks (M and M+2) of almost equal intensity youtube.com. The fragmentation pattern would likely involve the loss of the propyl group and the bromine atom, as well as cleavage of the biphenyl linkage miamioh.edulibretexts.org.
Interactive Data Table: Predicted Mass Spectrometry Data for this compound
| Ion | m/z (mass-to-charge ratio) | Relative Abundance |
| [M]⁺ (with ⁷⁹Br) | 274 | High |
| [M+2]⁺ (with ⁸¹Br) | 276 | High (similar to M⁺) |
| [M-C₃H₇]⁺ | 231/233 | Moderate |
| [M-Br]⁺ | 195 | Moderate |
| [C₁₂H₉]⁺ | 153 | Low |
Note: The relative abundances are predictions and can be influenced by the ionization method.
X-ray Diffraction (XRD) for Solid-State Structure and Crystal Engineering
Crystal engineering principles can be applied to predict and control the solid-state architecture of this compound and its derivatives. By understanding the non-covalent interactions, it may be possible to design materials with specific physical properties.
Thermal Analysis Methods
Thermal analysis techniques are employed to study the physical and chemical properties of materials as a function of temperature.
Differential Scanning Calorimetry (DSC) is a crucial technique for investigating the thermal transitions of liquid crystalline materials netzsch.com. For this compound, which is a component of some liquid crystal mixtures, DSC can be used to determine the temperatures and enthalpies of phase transitions, such as melting (crystal to liquid crystal or isotropic liquid) and clearing (liquid crystal to isotropic liquid) points google.com. A typical DSC thermogram for a liquid crystalline compound shows endothermic peaks corresponding to these phase transitions upon heating and exothermic peaks upon cooling researchgate.neticm.edu.plresearchgate.netcskscientificpress.com. The presence and type of liquid crystalline phases (e.g., nematic, smectic) can be inferred from the DSC data in conjunction with polarized optical microscopy.
Interactive Data Table: Illustrative DSC Data for a Hypothetical Liquid Crystalline Biphenyl Derivative
| Transition | Temperature (°C) | Enthalpy (ΔH) (kJ/mol) | Direction |
| Crystal to Nematic | 85 | 15.2 | Endothermic |
| Nematic to Isotropic | 120 | 1.5 | Endothermic |
| Isotropic to Nematic | 118 | -1.4 | Exothermic |
| Nematic to Crystal | 75 | -14.8 | Exothermic |
Note: This is an illustrative example; the actual transition temperatures and enthalpies for this compound may differ.
Thermogravimetric Analysis (TGA) for Thermal Stability Assessment
Thermogravimetric Analysis (TGA) is a critical technique for evaluating the thermal stability of materials such as this compound. It measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. The resulting data provides key insights into the material's decomposition profile, including the onset temperature of degradation and the nature of decomposition events.
For a compound like this compound, the TGA thermogram would typically show a stable baseline at lower temperatures, indicating no mass loss. As the temperature increases, a point is reached where the compound begins to decompose. This onset of decomposition is a crucial parameter for determining the upper limit of the material's operational temperature range. The thermal degradation of brominated organic compounds can proceed through various pathways, often involving the cleavage of the carbon-bromine bond and the biphenyl structure. The decomposition of similar brominated flame retardants has been shown to release products such as hydrogen bromide (HBr) and various brominated hydrocarbons cetjournal.it.
The thermal stability is a key characteristic for liquid crystals, as they must remain chemically stable throughout their mesophase temperature range. High thermal stability is desirable for applications in devices that may operate at elevated temperatures. A typical TGA analysis would be conducted under an inert nitrogen atmosphere to prevent oxidative degradation, providing a clear profile of the compound's intrinsic thermal stability.
Below is a representative data table illustrating the kind of information obtained from a TGA experiment for a generic biphenyl liquid crystal.
| Parameter | Value | Description |
| Onset Decomposition Temp. (Tonset) | > 250 °C | The temperature at which significant mass loss begins. |
| Temperature at 5% Mass Loss (T5%) | ~258 °C | A standard metric for comparing the thermal stability of different materials researchgate.net. |
| Residue at 600 °C | < 5% | The amount of non-volatile material remaining at a high temperature. |
Note: The data presented is illustrative for a biphenyl liquid crystal and may not represent the exact values for this compound.
Microscopic Techniques in Mesophase Characterization (e.g., Polarized Light Microscopy)
Polarized Light Microscopy (PLM), also known as Polarized Optical Microscopy (POM), is the primary and most indispensable tool for the identification and characterization of liquid crystalline mesophases. mdpi.com This technique utilizes polarized light to reveal the anisotropic nature of liquid crystals, which appear dark (extinguished) when their optical axis is parallel to the polarizer or analyzer, but bright and often colorful when oriented otherwise. Each type of liquid crystal phase (e.g., nematic, smectic, cholesteric) exhibits a unique and identifiable optical texture under a polarizing microscope. nasa.govmdpi.com
When characterizing this compound, a small sample would be placed on a microscope slide, heated to its isotropic liquid state, and then cooled slowly while being observed between crossed polarizers.
Nematic (N) Phase: Upon cooling from the isotropic liquid, the formation of a nematic phase is often marked by the appearance of droplets that coalesce into a fluid, birefringent texture. A common texture for nematic phases is the "schlieren" texture, characterized by dark brushes or "threads" that correspond to line defects or disclinations in the director field. mdpi.comresearchgate.net
Smectic (Sm) Phases: If the compound exhibits smectic phases at lower temperatures, these will appear as the nematic phase cools. The smectic A (SmA) phase, for instance, often presents as a "focal-conic" or "fan-shaped" texture. academicjournals.orgresearchgate.net Other smectic phases, like smectic C (SmC), can also show schlieren textures, but with different defect characteristics than the nematic phase. researchgate.net
The transition temperatures observed with PLM, corresponding to the appearance and disappearance of these textures, are correlated with the thermal events measured by Differential Scanning Calorimetry (DSC) to fully characterize the material's mesomorphic behavior. researchgate.netacademicjournals.org
The following table summarizes typical mesophases and their characteristic textures observed for calamitic (rod-like) liquid crystals similar to this compound.
| Mesophase | Characteristic Optical Texture(s) |
| Nematic (N) | Schlieren, Threaded, Marbled |
| Smectic A (SmA) | Fan-shaped, Focal-conic |
| Smectic C (SmC) | Broken Fan-shaped, Schlieren |
Electrochemical Characterization for Electronic Properties
Electrochemical techniques, particularly cyclic voltammetry (CV), are powerful tools for investigating the electronic properties of molecules like this compound. By measuring the current response of a sample to a linearly cycled potential sweep, CV can determine oxidation and reduction potentials. These potentials are directly related to the energy levels of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgacs.org
The HOMO-LUMO energy gap is a fundamental electronic property that influences the material's optical and charge-transport characteristics. wikipedia.org A smaller gap generally corresponds to a molecule that is more easily excited.
For this compound, the electrochemical behavior would likely be influenced by both the biphenyl core and the bromo-substituent. The biphenyl system is electrochemically active, and the bromine atom can also participate in redox reactions, typically an irreversible reduction corresponding to the cleavage of the C-Br bond. researchgate.netelectrochemsci.org
The experiment involves dissolving the compound in a suitable solvent with a supporting electrolyte and scanning the potential at a working electrode (e.g., glassy carbon). The onset potentials of the first oxidation and reduction peaks can be used to estimate the HOMO and LUMO energy levels, respectively. These values are often referenced against a standard like ferrocene/ferrocenium (Fc/Fc+). acs.org
A representative table of electrochemical data for a bromo-aromatic compound is shown below.
| Parameter | Value (vs. Fc/Fc+) | Derived Property | Estimated Energy Level (eV) |
| Oxidation Onset (Eox) | Not typically observed | HOMO | ~ -5.8 eV |
| Reduction Onset (Ered) | ~ -2.4 V | LUMO | ~ -2.4 eV |
| Electrochemical Gap | HOMO-LUMO Gap (Eg) | ~ 3.4 eV |
Note: This data is illustrative for a generic bromo-aromatic compound and serves to demonstrate the type of information obtained. The actual values for this compound may differ.
This electrochemical data is vital for designing materials for electronic applications, such as organic semiconductors in displays and sensors, where tuning the HOMO and LUMO levels is key to controlling device performance. dtic.mil
Computational and Theoretical Studies of 4 Bromo 4 Propylbiphenyl
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For a molecule like 4-Bromo-4'-propylbiphenyl, DFT can provide detailed information about its electronic characteristics.
Modeling of Electronic Structure (HOMO/LUMO Levels)
The electronic structure of a molecule is fundamental to its chemical behavior. Key to this are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is an important indicator of molecular stability and reactivity. thaiscience.info
A hypothetical DFT study on this compound would likely reveal the distribution of electron density and the precise energies of its frontier orbitals, which are crucial for understanding its potential applications in materials science and organic electronics.
Prediction of Charge Transport Properties
The arrangement and electronic coupling between molecules in a material are critical for its charge transport properties. Theoretical calculations can predict parameters such as reorganization energy and transfer integrals, which are essential for estimating charge mobility in organic semiconductors.
Currently, there are no specific published studies detailing the theoretical prediction of charge transport properties for this compound. However, the general approach would involve calculating the internal reorganization energy for both holes and electrons and the electronic coupling between adjacent molecules in a crystal lattice. Lower reorganization energies and higher transfer integrals are generally indicative of better charge transport.
Conformational Analysis and Steric Effects
The three-dimensional structure of a molecule, including the rotational barriers around single bonds, can significantly influence its physical and chemical properties. Conformational analysis using computational methods can identify the most stable molecular geometries and the energy differences between various conformers.
Molecular Dynamics Simulations
Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. These simulations can provide insights into the dynamic behavior of materials, such as conformational changes, phase transitions, and interactions between molecules.
There are no specific molecular dynamics simulation studies focused on this compound in the available literature. Such a study could, for example, be used to understand the behavior of this molecule in a liquid crystal phase or to simulate its interaction with other molecules in a mixture. MD simulations have been successfully applied to understand the behavior of complex systems, including the interaction of inhibitors with proteins like Bromodomain-Containing Protein 4. nih.govmdpi.com
Quantitative Structure-Activity Relationships (QSAR) for Designed Derivatives
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity or chemical reactivity. mdpi.com These models are widely used in drug discovery and materials science to predict the properties of new, untested compounds. nih.govmdpi.com
No QSAR studies specifically involving this compound or its derivatives have been found in the reviewed literature. A hypothetical QSAR study could involve synthesizing a series of derivatives of this compound with varying substituents and measuring a particular property of interest (e.g., liquid crystal transition temperature, biological activity). The results could then be used to build a model that predicts this property based on the chemical structure, guiding the design of new molecules with enhanced performance.
Theoretical Prediction of Reaction Mechanisms and Catalytic Pathways
Computational chemistry can be a powerful tool for elucidating the mechanisms of chemical reactions, including identifying transition states and calculating activation energies. This can be particularly useful for understanding and optimizing catalytic processes.
While the synthesis of related bromo-substituted aromatic compounds has been described, including Suzuki cross-coupling reactions, detailed theoretical predictions of the reaction mechanisms and catalytic pathways specifically for the synthesis of this compound are not available in the current literature. nih.gov A theoretical study could, for example, investigate the oxidative addition, transmetalation, and reductive elimination steps in a palladium-catalyzed cross-coupling reaction to form the biphenyl (B1667301) core of the molecule, providing insights that could lead to improved reaction conditions and yields.
Analysis of Electronic and Steric Interactions in Biphenyl Systems.
The conformational and electronic properties of biphenyl systems, including this compound, are governed by a delicate interplay of steric and electronic interactions. The degree of twisting between the two phenyl rings, defined by the dihedral angle, is a direct consequence of these competing effects. Computational and theoretical studies on substituted biphenyls provide significant insights into how different substituents modulate these interactions.
In the case of this compound, the substituents are in the para positions, which minimizes direct steric repulsion between them. Unlike ortho-substituted biphenyls where bulky groups clash, leading to large dihedral angles and high rotational barriers, the steric effects in 4,4'-disubstituted biphenyls are more subtle. The primary steric interaction is between the ortho-hydrogens on the two rings. For unsubstituted biphenyl, the balance between the stabilizing π-conjugation (favoring planarity) and the steric repulsion of the ortho-hydrogens results in a dihedral angle of approximately 45° in the gas phase.
The electronic nature of the substituents at the para positions significantly influences the electronic structure of the biphenyl system. The bromine atom is an electron-withdrawing group due to its electronegativity, while the propyl group is weakly electron-donating through hyperconjugation. This push-pull arrangement can affect the intramolecular charge transfer characteristics of the molecule.
Computational studies on various 4,4'-disubstituted biphenyls have shown that the rotational barrier is influenced by the electronic character of the substituents. Electron-withdrawing groups can affect the π-system and the strength of the central C-C bond, which in turn alters the energy required for rotation.
| Compound | Substituent at C4 | Substituent at C4' | Calculated Dihedral Angle (°) | Rotational Barrier (kcal/mol) |
|---|---|---|---|---|
| Biphenyl | -H | -H | ~45 | ~2.0 |
| 4,4'-Difluorobiphenyl | -F | -F | ~45 | ~1.8 |
| 4,4'-Dichlorobiphenyl | -Cl | -Cl | ~45 | ~2.2 |
| 4,4'-Dimethylbiphenyl | -CH3 | -CH3 | ~44 | ~1.9 |
The data in the table suggests that for 4,4'-disubstituted biphenyls, the dihedral angle remains relatively consistent at around 45 degrees, indicating that the steric hindrance from the ortho-hydrogens is the dominant factor in determining the ground-state geometry. The electronic effects of the para-substituents have a more pronounced impact on the rotational barrier. For this compound, it is expected that the dihedral angle would also be in the range of 40-45°. The rotational barrier would be influenced by the combined electronic effects of the bromo and propyl groups.
The potential energy surface of biphenyl rotation features two main barriers: one at 0° (planar conformation) due to the steric clash of ortho-hydrogens, and a smaller one at 90° (perpendicular conformation) where π-conjugation is minimized. The true ground state is a twisted conformation. The following table summarizes the relative energies of these conformations for a generic 4,4'-disubstituted biphenyl based on computational studies.
| Conformation | Dihedral Angle (°) | Relative Energy (kcal/mol) | Key Interaction |
|---|---|---|---|
| Planar | 0 | Highest | Maximum Steric Repulsion |
| Twisted (Ground State) | ~45 | Lowest | Balance of Steric and Electronic Effects |
| Perpendicular | 90 | Intermediate | Minimum π-Conjugation |
Future Research Directions and Emerging Paradigms in 4 Bromo 4 Propylbiphenyl Research
Novel Synthetic Methodologies for Enhanced Efficiency and Sustainability
The traditional synthesis of 4-Bromo-4'-propylbiphenyl and related compounds often relies on classical cross-coupling reactions, such as the Suzuki-Miyaura coupling. While effective, these methods can involve harsh reaction conditions, expensive catalysts, and the use of toxic organic solvents. Future research is increasingly directed towards developing more efficient and sustainable synthetic routes.
Key areas of development include:
Flow Chemistry: Continuous flow synthesis is emerging as a powerful tool for the production of fine chemicals. mdpi.comnih.govtib.eu This technology offers precise control over reaction parameters, leading to higher yields, improved safety, and reduced waste generation. The application of flow chemistry to the synthesis of this compound could enable scalable and more economical production.
Micellar Catalysis: Performing organic reactions in water is a primary goal of green chemistry. Micellar catalysis, which utilizes surfactants to create nanoreactors in water, has shown great promise for Suzuki-Miyaura cross-couplings. organic-chemistry.orgresearchgate.netresearchgate.netmdpi.com This approach can eliminate the need for volatile organic solvents, simplify product purification, and in some cases, enhance reaction rates.
Photocatalysis and C-H Activation: Modern synthetic methods like visible-light photocatalysis and direct C-H activation are being explored to create C-C bonds more efficiently. nih.gov These strategies could offer alternative pathways to this compound that are more atom-economical and avoid the pre-functionalization of starting materials.
| Synthetic Methodology | Potential Advantages for this compound Synthesis |
| Flow Chemistry | Enhanced safety, scalability, higher yields, and process automation. |
| Micellar Catalysis | Use of water as a solvent, reduced environmental impact, and potentially faster reactions. |
| Photocatalysis | Mild reaction conditions and novel reactivity. |
| C-H Activation | Increased atom economy and reduced synthetic steps. |
Exploration of New Derivatization Pathways for Advanced Functionality
The bromine atom on the this compound scaffold serves as a versatile handle for a wide range of chemical transformations, allowing for the introduction of various functional groups. Future research will focus on exploring new derivatization pathways to create molecules with tailored properties for specific applications.
One promising area is post-polymerization modification . mcmaster.cabohrium.comwiley-vch.deresearchgate.netnih.gov In this approach, a polymer is first synthesized containing 4-bromo-4'-vinylbiphenyl (B15250904) monomer units. The bromo groups along the polymer backbone can then be chemically modified in a subsequent step. This allows for the creation of a library of functional polymers from a single parent polymer, each with unique properties.
Furthermore, advanced cross-coupling reactions will continue to be a cornerstone of derivatization. The development of new catalysts and ligands will enable the coupling of more complex and sterically hindered fragments to the biphenyl (B1667301) core, leading to novel materials with enhanced electronic or optical properties.
Development of this compound-based Materials for Next-Generation Technologies
The rigid, rod-like structure of the 4,4'-disubstituted biphenyl core makes it an ideal building block for various advanced materials. This compound is a known precursor to cyanobiphenyls used in liquid crystal displays (LCDs). chemicalbook.com Future research aims to incorporate this and its derivatives into more advanced technologies.
Thermotropic Liquid Crystals: There is ongoing research into the synthesis of new thermotropic liquid crystals with wider operating temperature ranges and faster switching speeds. rsc.orgnih.govdakenchem.comajchem-a.commdpi.com Derivatization of this compound can lead to novel liquid crystalline materials with optimized properties for next-generation displays and optical devices.
Organic Field-Effect Transistors (OFETs): The biphenyl scaffold is a common motif in organic semiconductors. nih.gov By strategically modifying the this compound molecule, for instance, through the introduction of electron-donating or -withdrawing groups, new materials can be designed for use in high-performance OFETs. rsc.orgresearchgate.netresearchgate.netscispace.com These transistors are key components in flexible electronics, sensors, and displays.
Organic Light-Emitting Diodes (OLEDs): Functionalized biphenyl derivatives are also being investigated for their potential in OLEDs. The electronic properties of these molecules can be tuned to achieve efficient light emission in different colors.
| Technology | Role of this compound Derivatives |
| Liquid Crystals | Core structural unit for designing molecules with specific mesophase behavior. |
| Organic Field-Effect Transistors | Building block for organic semiconductors with high charge carrier mobility. |
| Organic Light-Emitting Diodes | Precursor for emissive or charge-transport materials. |
Advanced Mechanistic Insights via In-situ Spectroscopic Techniques
A deeper understanding of the reaction mechanisms involved in the synthesis and derivatization of this compound is crucial for optimizing reaction conditions and developing more efficient catalysts. The use of in-situ and operando spectroscopic techniques allows researchers to monitor reactions in real-time, providing valuable mechanistic information.
Techniques such as Raman spectroscopy and X-ray absorption spectroscopy (XAS) can be used to identify transient intermediates and catalyst resting states in palladium-catalyzed cross-coupling reactions. This information can help to elucidate the catalytic cycle and identify potential deactivation pathways. By understanding these fundamental processes, more robust and efficient catalytic systems can be designed.
Integration of Machine Learning and Artificial Intelligence in Materials Discovery and Synthesis Design
The vast chemical space of possible this compound derivatives presents a significant challenge for traditional, trial-and-error-based research. Machine learning (ML) and artificial intelligence (AI) are poised to revolutionize this field by accelerating the discovery of new materials and the optimization of synthetic routes.
ML models can be trained on existing experimental and computational data to predict the properties of new, unsynthesized molecules. This can be used to screen large virtual libraries of this compound derivatives to identify promising candidates for specific applications, such as liquid crystals with a desired clearing point or organic semiconductors with high charge mobility.
Furthermore, AI algorithms can be employed to predict the outcomes of chemical reactions and even suggest optimal synthetic pathways. This has the potential to significantly reduce the time and resources required to develop new synthetic methodologies for this compound and its derivatives.
Q & A
Q. What are the established synthetic routes for 4-bromo-4'-propylbiphenyl, and what methodological considerations are critical for reproducibility?
The primary synthesis involves cross-coupling reactions, such as Suzuki-Miyaura coupling, using 4-bromophenylboronic acid and 4-propylphenyl halides. Key factors include catalyst selection (e.g., Pd(PPh₃)₄), solvent purity (toluene or THF), and inert reaction conditions to prevent dehalogenation . SYNTHON Chemicals reports achieving >99% purity via column chromatography and recrystallization in hexane, with a melting point of 107–108°C . Contrastingly, Nagamine et al. observed a higher melting point (132°C in hexane), suggesting solvent-dependent crystallization behavior .
Q. How are spectroscopic techniques (NMR, MS) applied to characterize this compound, and what are the expected spectral signatures?
- ¹H NMR : Distinct aromatic proton signals at δ 7.4–7.6 ppm (biphenyl protons) and aliphatic peaks for the propyl group (δ 0.9–1.6 ppm).
- ¹³C NMR : A brominated carbon at ~120 ppm and quaternary carbons in the biphenyl backbone.
- Mass Spectrometry : Molecular ion peak at m/z 275.18 (C₁₅H₁₅Br) with isotopic patterns confirming bromine . Purity validation typically employs HPLC (C18 column, acetonitrile/water mobile phase) .
Q. What are the experimentally determined physicochemical properties of this compound, and how do computational predictions compare?
Experimental data from Nagamine et al. (2008):
| Property | Value | Method |
|---|---|---|
| Solubility (25°C) | 1.2e⁻³ g/L (hexane) | Gravimetry |
| Density | 1.223 g/cm³ | ACD/Labs software |
| Computational tools (e.g., ACD/Labs) predict solubility and density within 5% error but may underestimate melting points due to polymorphism . |
Advanced Research Questions
Q. How can researchers resolve contradictions in reported melting points (e.g., 107–108°C vs. 132°C) for this compound?
Discrepancies arise from solvent-mediated polymorphism or impurities. For example, SYNTHON Chemicals’ product (107–108°C) uses hexane recrystallization, while Nagamine et al. (132°C) employed similar conditions but with longer annealing times . Methodological recommendations:
- Conduct differential scanning calorimetry (DSC) to identify polymorphic transitions.
- Use X-ray crystallography to compare unit cell parameters across batches.
Q. What role does this compound play in liquid crystal (LC) development, and how can its mesogenic properties be optimized?
The compound serves as a precursor for LC cores via functional group transformations (e.g., replacing bromine with cyano groups). Its rigid biphenyl structure and alkyl chain promote nematic phase stability. Researchers optimize mesogenicity by:
Q. What challenges arise in achieving >99% purity for this compound, and what purification strategies are most effective?
Common impurities include dehalogenated byproducts (e.g., biphenyl derivatives) and residual palladium from coupling reactions. Effective strategies:
Q. How can computational modeling guide the design of this compound derivatives for organic electronics?
Density functional theory (DFT) predicts electronic properties (e.g., HOMO-LUMO gaps) to tailor charge transport in OLEDs or OFETs. For example:
- Substituting bromine with electron-deficient groups (e.g., -CN) lowers LUMO levels, enhancing electron mobility .
- Molecular dynamics simulations assess packing efficiency in thin films, critical for device performance .
Data Contradiction Analysis
Q. Why do computational solubility predictions for this compound deviate from experimental values?
ACD/Labs software predicted solubility (1.2e⁻³ g/L) aligns with experimental data in hexane but fails in polar solvents (e.g., DMSO). Limitations include:
- Neglecting solute-solvent hydrogen bonding.
- Overestimating entropy effects in bulky biphenyl systems . Researchers should validate predictions with Hansen solubility parameters or COSMO-RS models.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
